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molecular formula C9H7ClN2O3 B8511712 7-chloro-2,3-dihydro-8-nitro-4(1H)-quinolinone

7-chloro-2,3-dihydro-8-nitro-4(1H)-quinolinone

Cat. No. B8511712
M. Wt: 226.61 g/mol
InChI Key: LUOQNQRDGQGJAW-UHFFFAOYSA-N
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Patent
US05151431

Procedure details

A mixture of 3-(3-chloro-2-nitrophenylamino)propionic acid (21.5 g), which was synthesized according to the method of Giovanni Pappalardo et al. (Ann. Chim. (Rome), 55, 182 (1965)), phosphorus pentoxide (37.0 g) and toluene (160 ml) was refluxed for 90 minutes. After cooling, toluene was removed in vacuo. The residue was washed with ether to give 7-chloro-2,3-dihydro-8-nitro-4(1H)-quinolinone (yield 10.0 g).
Quantity
21.5 g
Type
reactant
Reaction Step One
Quantity
37 g
Type
reactant
Reaction Step Two
Quantity
160 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([N+:14]([O-:16])=[O:15])=[C:4]([NH:8][CH2:9][CH2:10][C:11]([OH:13])=O)[CH:5]=[CH:6][CH:7]=1.O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O>C1(C)C=CC=CC=1>[Cl:1][C:2]1[C:3]([N+:14]([O-:16])=[O:15])=[C:4]2[C:5]([C:11](=[O:13])[CH2:10][CH2:9][NH:8]2)=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
21.5 g
Type
reactant
Smiles
ClC=1C(=C(C=CC1)NCCC(=O)O)[N+](=O)[O-]
Step Two
Name
Quantity
37 g
Type
reactant
Smiles
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
Step Three
Name
Quantity
160 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was synthesized
TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 90 minutes
Duration
90 min
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
toluene was removed in vacuo
WASH
Type
WASH
Details
The residue was washed with ether

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C2C(CCNC2=C1[N+](=O)[O-])=O
Measurements
Type Value Analysis
AMOUNT: MASS 10 g
YIELD: CALCULATEDPERCENTYIELD 50.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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